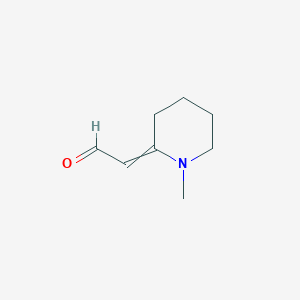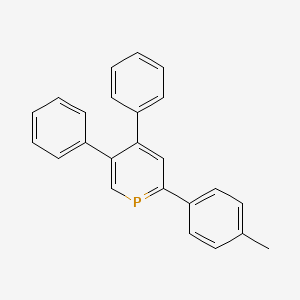![molecular formula C7H15NO2 B14301821 1-[(Diethylamino)oxy]propan-2-one CAS No. 112894-42-5](/img/structure/B14301821.png)
1-[(Diethylamino)oxy]propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Diethylamino)oxy]propan-2-one is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanone, where the hydrogen atom on the second carbon is replaced by a diethylaminooxy group
准备方法
Synthetic Routes and Reaction Conditions
1-[(Diethylamino)oxy]propan-2-one can be synthesized through several methods. One common approach involves the reaction of propanone with diethylamine and an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-[(Diethylamino)oxy]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The diethylaminooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Production of alcohols.
Substitution: Generation of various substituted derivatives depending on the reagents used.
科学研究应用
1-[(Diethylamino)oxy]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(Diethylamino)oxy]propan-2-one involves its interaction with specific molecular targets and pathways. The diethylaminooxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
1-Dimethylamino-2-propanol: Similar structure but with a dimethylamino group instead of a diethylaminooxy group.
1-Amino-3-diethylamino-propan-2-ol: Contains an amino group in addition to the diethylamino group.
1-Diethylamino-3-methoxy-propan-2-ol: Features a methoxy group along with the diethylamino group.
Uniqueness
1-[(Diethylamino)oxy]propan-2-one is unique due to the presence of the diethylaminooxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
112894-42-5 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.20 g/mol |
IUPAC 名称 |
1-(diethylaminooxy)propan-2-one |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)10-6-7(3)9/h4-6H2,1-3H3 |
InChI 键 |
AHIMOOFUJIEDLN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)OCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


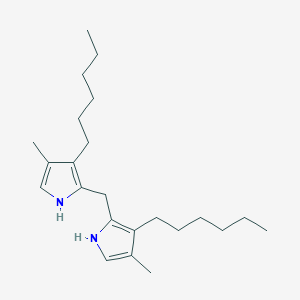
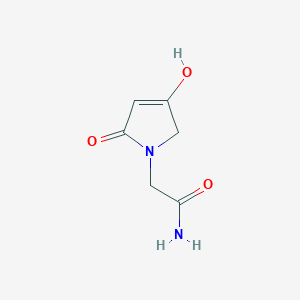
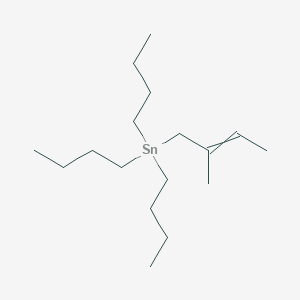
![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)

![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)



